6,7-Dimethylquinoxalin-2-amine

Kinase Selectivity GSK3β Alzheimer's Disease

6,7-Dimethylquinoxalin-2-amine is a synthetically accessible quinoxaline derivative characterized by a 6,7-dimethyl substitution pattern and a 2-amino functional group. It serves as a privileged scaffold in medicinal chemistry , particularly for the development of multi-target-directed ligands for complex neurological disorders like Alzheimer's disease.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B1641918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethylquinoxalin-2-amine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1C)N
InChIInChI=1S/C10H11N3/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3,(H2,11,13)
InChIKeyVNLMTPRIFVFRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethylquinoxalin-2-amine: A Privileged Scaffold for Targeted CNS Kinase Inhibitor Development


6,7-Dimethylquinoxalin-2-amine is a synthetically accessible quinoxaline derivative [1] characterized by a 6,7-dimethyl substitution pattern and a 2-amino functional group. It serves as a privileged scaffold in medicinal chemistry [1], particularly for the development of multi-target-directed ligands for complex neurological disorders like Alzheimer's disease [2]. Research indicates this core structure enables selective inhibition of key kinases in the CMGC family [2], offering a strategic starting point distinct from other heterocyclic cores.

Why 6,7-Dimethylquinoxalin-2-amine Cannot Be Indiscriminately Replaced by Generic Quinoxaline Analogs


Generic quinoxaline analogs are not interchangeable with 6,7-dimethylquinoxalin-2-amine due to the critical role of its precise substitution pattern. The specific 6,7-dimethyl motif is a key structural determinant that directly influences kinase selectivity and lipophilicity [1]. Unlike unsubstituted or differently substituted quinoxalines, the 6,7-dimethyl group enhances the molecule's potential for CNS penetration [2] and enables a distinct binding profile within the CMGC kinase family, particularly GSK3β and CDK5 [1]. Replacing this compound with a generic analog lacking these exact substituents will likely result in a loss of target selectivity and a fundamentally different pharmacological profile.

Quantitative Differentiation Guide: 6,7-Dimethylquinoxalin-2-amine vs. Closest Analogs


Kinase Selectivity: A Preferred Scaffold for GSK3β Inhibition Over DYRK1A and CLK1

The 6,7-dimethylquinoxaline scaffold provides a privileged starting point for achieving selective GSK3β inhibition. In a study evaluating a series of 6,7-dimethyl quinoxaline analogs (Compounds I-IX), derivatives IV and V demonstrated high selectivity for GSK3β over other CMGC family kinases DYRK1A and CLK1, which are also implicated in tau hyperphosphorylation [1]. This contrasts with the broader inhibition profiles often observed with unoptimized heterocyclic cores.

Kinase Selectivity GSK3β Alzheimer's Disease

SAR-Guided Potency: 6,7-Dimethyl Group is Essential for CDK5 Inhibitory Activity

The presence of the 6,7-dimethyl substitution is critical for CDK5 inhibitory activity. A study of 6,7-dimethylquinoxaline derivatives found that specific derivatives (Compounds III and VI) with adjacently located alkoxy/hydroxy functionalities were the most potent CDK5 inhibitors in the series, with micromolar activity [1]. This suggests the 6,7-dimethyl pattern is a necessary, though not sufficient, feature for achieving potent CDK5 inhibition within this chemical series, differentiating it from other quinoxaline substitution patterns.

Structure-Activity Relationship CDK5 Alzheimer's Disease

Blood-Brain Barrier Permeability: In Silico Prediction Favoring CNS Drug Development

Computational models predict a moderate probability of blood-brain barrier (BBB) penetration for 6,7-dimethylquinoxalin-2-amine, a crucial advantage for CNS-targeted research. The compound has an average predicted BBB permeability probability of 0.28 (95% CI: 0.19 - 0.37) [1]. This contrasts with many polar or larger heterocyclic scaffolds that are predicted to have negligible BBB penetration, positioning this compound as a more viable candidate for CNS drug discovery programs from the outset.

ADME Blood-Brain Barrier CNS Drug Discovery

Optimized Lipophilicity: The 6,7-Dimethyl Motif Provides a Strategic Balance for CNS Druglikeness

The 6,7-dimethyl substitution pattern on the quinoxaline core is a deliberate design feature to enhance lipophilicity, a key parameter for CNS drug discovery [1]. While specific logP data for 6,7-dimethylquinoxalin-2-amine was not located in primary literature, the established SAR for this class indicates that the 6,7-dimethyl group significantly increases lipophilicity compared to the unsubstituted parent compound. This elevated lipophilicity is directly linked to improved passive membrane permeability and potential for blood-brain barrier penetration [1], a critical advantage over more polar heterocyclic alternatives.

Physicochemical Properties Lipophilicity CNS Druglikeness

Optimal Research and Industrial Application Scenarios for 6,7-Dimethylquinoxalin-2-amine


Development of Selective GSK3β Inhibitors for Alzheimer's Disease Research

Researchers developing therapeutics for Alzheimer's disease should prioritize this scaffold for designing selective GSK3β inhibitors. The 6,7-dimethylquinoxaline core has been shown to yield derivatives with high selectivity for GSK3β over other related kinases (DYRK1A, CLK1), thereby minimizing potential off-target effects in tau hyperphosphorylation models [1].

Structure-Activity Relationship (SAR) Studies for CNS Penetrant Kinase Inhibitors

This compound is an ideal starting point for medicinal chemistry campaigns aimed at optimizing CDK5 and GSK3β inhibitors with favorable CNS drug-like properties. Its moderate predicted BBB permeability [2] and the well-documented impact of its 6,7-dimethyl substitution on lipophilicity [3] allow for systematic exploration of peripheral functionalization to fine-tune potency, selectivity, and brain exposure.

Chemical Probe Synthesis for Dissecting CMGC Kinase Pathways in Neurodegeneration

In fundamental biological research, this compound can be used to synthesize chemical probes to dissect the roles of GSK3β and CDK5 in neurodegeneration. The ability of its derivatives to selectively inhibit GSK3β over other CMGC family members [1] makes it a valuable tool for target validation and pathway analysis in cellular models of Alzheimer's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethylquinoxalin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.